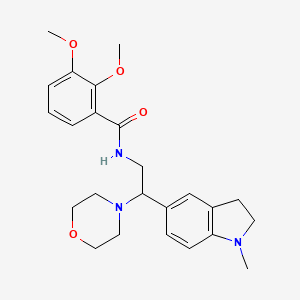

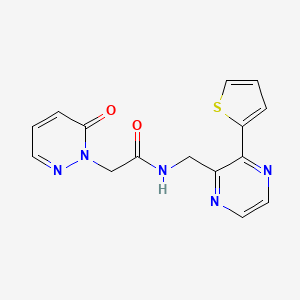

2-(6-oxopyridazin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-oxopyridazin-1(6H)-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, also known as OPAA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. OPAA is a heterocyclic compound that contains a pyridazine ring and a pyrazine ring, which are both aromatic in nature. In

Scientific Research Applications

Metabolic Characterization : A study by Lin et al. (2005) explored the in vitro metabolism of a thrombin inhibitor closely related to the compound . They found significant oxidative bioactivation and metabolite generation, highlighting the compound's metabolic pathways and potential for therapeutic use Lin et al., 2005.

Synthesis of Derivatives : Ibrahim and Behbehani (2014) described a method for synthesizing a novel class of pyridazin-3-one derivatives. They demonstrated the formation of these compounds under specific conditions, indicating their utility in further chemical synthesis and potential pharmaceutical applications Ibrahim & Behbehani, 2014.

Pharmacological Potential : Hudkins et al. (2011) discovered and characterized a pyridazin-3-one derivative with high affinity for human and rat histamine H3 receptors, suggesting its potential use in treating cognitive disorders Hudkins et al., 2011.

Antioxidant Activity : Chkirate et al. (2019) synthesized novel coordination complexes using pyrazole-acetamide derivatives and evaluated their antioxidant activity. Their findings indicate the potential therapeutic applications of these compounds as antioxidants Chkirate et al., 2019.

Anti-inflammatory Evaluation : Hernández-Vázquez et al. (2018) described the synthesis and anti-inflammatory evaluation of N-substituted 2-oxopyrazines, identifying compounds with significant anti-inflammatory capacity Hernández-Vázquez et al., 2018.

Antimicrobial and Antioxidant Activity : Flefel et al. (2018) synthesized novel pyridine derivatives with potential antimicrobial and antioxidant activities. Their work expands the understanding of these compounds' biological activities Flefel et al., 2018.

Mechanism of Action

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .

Mode of Action

The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . By binding to this receptor, it mimics the action of thyroid hormones, leading to changes in gene expression that ultimately influence lipid metabolism .

Biochemical Pathways

The activation of the Thyroid Hormone Receptor β (THR-β) by the compound affects the lipid metabolism pathway . This leads to downstream effects that can result in the reduction of cholesterol and triglyceride levels .

Result of Action

The molecular and cellular effects of the compound’s action result in beneficial effects on lipid levels . Specifically, the activation of the Thyroid Hormone Receptor β (THR-β) leads to a decrease in cholesterol and triglyceride levels .

Properties

IUPAC Name |

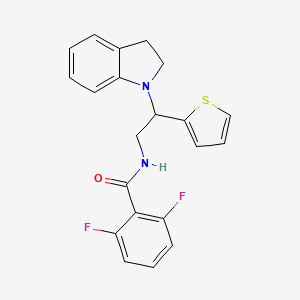

2-(6-oxopyridazin-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c21-13(10-20-14(22)4-1-5-19-20)18-9-11-15(17-7-6-16-11)12-3-2-8-23-12/h1-8H,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWQBTWMQBRIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2877063.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)

![4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2877075.png)

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)